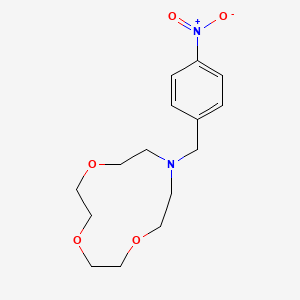

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane

CAS No.: 300359-71-1

Cat. No.: VC6523861

Molecular Formula: C15H22N2O5

Molecular Weight: 310.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300359-71-1 |

|---|---|

| Molecular Formula | C15H22N2O5 |

| Molecular Weight | 310.35 |

| IUPAC Name | 10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |

| Standard InChI | InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2 |

| Standard InChI Key | ADVUCUCSVSOBQR-UHFFFAOYSA-N |

| SMILES | C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Core Macrocyclic Framework

The parent compound, 1,4,7-trioxa-10-azacyclododecane (CAS 41775-76-2), is a 12-membered macrocycle containing three oxygen atoms and one nitrogen atom within its ring structure . Its molecular formula is , with a molecular weight of 175.225 g/mol . The nitrogen atom occupies the 10th position in the ring, creating a distinct electron-rich cavity capable of selectively binding cations, particularly alkali and alkaline earth metals .

4-Nitrobenzyl Substituent

Synthesis and Purification

Parent Compound Synthesis

1,4,7-Trioxa-10-azacyclododecane is typically synthesized via cyclization reactions involving ethylene oxide derivatives and ammonia or amines. Arnold et al. (1988) reported a high-yield route using triethyl orthoformate and substituted triazoles under refluxing tetrahydrofuran . The process emphasizes anhydrous conditions to prevent hydrolysis byproducts, a consideration critical for maintaining macrocycle integrity .

Derivatization with 4-Nitrobenzyl

The 4-nitrobenzyl group is introduced via nucleophilic alkylation of the macrocycle’s nitrogen atom. A plausible synthesis involves:

-

Alkylation Reaction: Reacting 1,4,7-trioxa-10-azacyclododecane with 4-nitrobenzyl bromide in the presence of a base (e.g., ) in a polar aprotic solvent like dimethylformamide (DMF) .

-

Reflux Conditions: Maintaining temperatures of 80–100°C for 12–24 hours to ensure complete substitution .

-

Purification: Chromatographic separation (e.g., silica gel) or recrystallization from ethanol/water mixtures to isolate the product .

Key Challenges:

-

Competitive Hydrolysis: The nitrobenzyl bromide’s sensitivity to moisture necessitates strict anhydrous conditions .

-

Byproduct Formation: Incomplete alkylation may yield unsubstituted macrocycle or di-substituted impurities, detectable via HPLC with acetonitrile/water mobile phases .

Coordination Chemistry and Applications

Cation Binding Selectivity

The parent macrocycle exhibits preferential binding for and ions due to its cavity size (≈1.2–1.5 Å) . The nitrobenzyl group’s electron-withdrawing effect likely shifts selectivity toward smaller, harder cations like or , though experimental validation is required.

Supramolecular Applications

-

Ion-Selective Sensors: Integration into polymeric membranes for electrochemical detection of heavy metals .

-

Phase Transfer Catalysis: Facilitating reactions between aqueous and organic phases by sequestering cations .

-

Drug Delivery Systems: Functionalization with targeting moieties (e.g., antibodies) for site-specific payload release, leveraging the nitro group’s reducibility to amines under physiological conditions .

Future Research Directions

-

Structural Confirmation: Single-crystal X-ray diffraction to elucidate substituent orientation and cavity distortion .

-

Quantum Chemical Studies: Density functional theory (DFT) calculations to predict binding constants and redox behavior.

-

Biological Screening: Evaluation of antimicrobial or anti-inflammatory activity, inspired by triazole-derived pharmacophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume